molecular formula C16H22F3N3O B5325905 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5325905
M. Wt: 329.36 g/mol
InChI Key: WTCYELVCJBRUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in regulating the immune response, cell proliferation, and apoptosis.

Scientific Research Applications

2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, which is involved in regulating the immune response, cell proliferation, and apoptosis. NF-κB has been implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including arthritis and colitis.

Mechanism of Action

2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide inhibits the activity of NF-κB by binding to the kinase IKK-β, which is involved in activating NF-κB. This compound binds to a specific site on IKK-β, preventing its activation and thus inhibiting the activity of NF-κB. This results in the downregulation of NF-κB target genes, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including arthritis and colitis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. This compound has been shown to be effective in inhibiting the activity of NF-κB in vitro and in vivo, and has been used in several animal models of disease. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, and its efficacy may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of IKK-β and NF-κB, which may have fewer off-target effects and greater efficacy. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic potential. Finally, the development of this compound analogs with improved pharmacokinetic properties may increase its bioavailability and therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-propylpiperazine with 2-(trifluoromethyl)benzoyl chloride to form the intermediate 2-(4-propyl-1-piperazinyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-aminoethyl)acetamide to form this compound. The synthesis of this compound has been described in detail in several publications.

properties

IUPAC Name

2-(4-propylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O/c1-2-7-21-8-10-22(11-9-21)12-15(23)20-14-6-4-3-5-13(14)16(17,18)19/h3-6H,2,7-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCYELVCJBRUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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